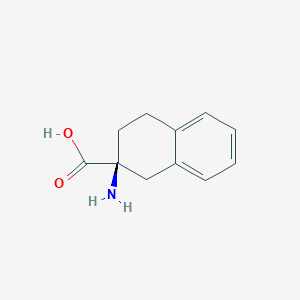

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid

説明

特性

IUPAC Name |

(2S)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDULPPOISZOUTK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](CC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428110 | |

| Record name | (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104974-45-0 | |

| Record name | (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Chiral Salt Formation

A primary method for obtaining enantiomerically pure (S)-2-amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid involves the optical resolution of racemic 2-(3-methoxybenzyl)succinic acid (1). The racemic acid is treated with chiral amines such as (1R,2S)-2-(benzylamino)cyclohexylmethanol (7) to form diastereomeric salts. These salts are separated via fractional crystallization, yielding (R)-2-(3-methoxybenzyl)succinic acid [(R)-1] with 90.1% enantiomeric excess (ee). The resolved (R)-1 serves as a key intermediate for subsequent cyclization and functionalization steps.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Optical Purity |

|---|---|---|---|

| Salt formation | (1R,2S)-7 in ethanol | 37% | 90.1% ee |

| Acid recovery | HCl treatment | 88% | Retained ee |

This method’s efficiency depends on the selection of resolving agents and solvent systems. Alternative amines, such as (1S)-1-phenyl-2-(4-tolyl)ethylamine (8), have been explored but resulted in lower yields (10%) despite high ee (>99%).

Intramolecular Friedel-Crafts Cyclization

Ring Closure and Catalytic Hydrogenation

The resolved (R)-1 undergoes intramolecular Friedel-Crafts acylation to form 7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid (6). This step employs aluminum chloride (AlCl₃) in chlorobenzene at reflux, achieving an 86% yield. Subsequent catalytic hydrogenation of the ketone intermediate (6) over palladium on carbon (Pd/C) under acidic conditions (HCl) reduces the carbonyl group to a methylene bridge, yielding (S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid [(S)-2] with retained stereochemistry.

Key Parameters

-

Friedel-Crafts Cyclization : AlCl₃ (2.1 equiv), chlorobenzene, 2 h at reflux.

Hofmann Rearrangement for Amine Formation

Conversion of Carboxylic Acid to Amine

The carboxylic acid (S)-2 is converted to the primary amine via Hofmann rearrangement. The acid is first transformed into its corresponding amide using thionyl chloride (SOCl₂) and ammonium hydroxide. Treatment with bromine and sodium hydroxide (NaOH) under Hoffman conditions yields (S)-2-amino-7-methoxytetraline [(S)-AMT] without racemization. Final hydrolysis of the methyl ether (using HBr/AcOH) produces the target compound, this compound, with 98.1% ee.

Optimization Insights

-

Amide Formation : SOCl₂ in tetrahydrofuran (THF), 0°C to room temperature.

Alternative Strategies: Ni(II)-Glycine Complex Alkylation

Comparative Advantages

-

Stereocontrol : Chiral ligands ensure enantioselectivity.

Industrial-Scale Considerations

Catalytic Hydrogenation in Patent Literature

Patent EP0788472B1 discloses a four-step synthesis for 5,6-dihydroxy-2-aminotetralin derivatives, emphasizing catalytic hydrogenation under high-pressure conditions (20 atm H₂). While focused on dihydroxy analogs, this method’s hydrogenation step (using Pd/C and HCl) is transferable to methoxy-substituted tetralins, ensuring scalability and reproducibility.

化学反応の分析

Types of Reactions: (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.

Major Products:

Oxidation: Formation of naphthoquinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides, esters, or other functionalized derivatives.

科学的研究の応用

Organic Synthesis

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions.

Key Reactions :

- Oxidation : Can be oxidized to produce ketones or carboxylic acids.

- Reduction : The carboxylic acid can be reduced to an alcohol.

- Substitution : The amino group can participate in forming amides or esters.

Biological Research

This compound is being studied for its potential role in enzyme inhibition and protein interactions. Its chiral nature allows it to interact selectively with biological targets, making it a candidate for further pharmacological studies.

Medicinal Chemistry

This compound is under investigation for its therapeutic effects. It could serve as a precursor in drug development, particularly for conditions related to neurological disorders due to its ability to cross the blood-brain barrier.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new compounds with specific functionalities.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. Studies indicate that it may affect the activity of enzymes related to neurotransmitter synthesis.

Case Study 2: Drug Development

A recent study explored the use of this compound as a scaffold for developing novel analgesics. The compound's ability to modulate pain pathways was analyzed through various in vitro assays.

作用機序

The mechanism of action of (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

類似化合物との比較

Key Properties :

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight : 191.23 g/mol (base form) .

- CAS Number : 104974-44-9 (for the (R)-enantiomer; the (S)-enantiomer’s CAS is inferred from related analogs, e.g., 121216-42-0 for a methoxy-substituted derivative) .

- Storage : Typically stored at -20°C to preserve stability .

The compound is compared to structurally and functionally related derivatives, focusing on enantiomers, substituted analogs, and salts.

Enantiomeric Pair: (S)- vs. (R)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic Acid

Key Insight : While both enantiomers share identical molecular formulas, their stereochemistry may influence receptor binding affinities. However, specific pharmacological data for the (S)-enantiomer remain underexplored compared to its (R)-counterpart .

Hydrochloride Salts

Key Insight: The hydrochloride salts enhance solubility for pharmacological applications.

Substituted Analogs

Key Insight : Methoxy and bromo substitutions modulate electronic and steric properties, impacting receptor interactions. The methoxy derivative’s higher melting point (203°C) suggests improved crystallinity .

Price and Availability

Key Insight : The (R)-enantiomer is commercially available at a premium price, reflecting its use in chiral synthesis. Hydrochloride salts are costlier due to specialized purification .

生物活性

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid (CAS No. 104974-45-0), a chiral amino acid derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a naphthalene ring system with an amino and a carboxylic acid group. Its molecular formula is , with a molecular weight of 191.23 g/mol. The compound is characterized by its chirality and can exist as two enantiomers; however, the (S)-enantiomer is primarily studied for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of the LAT1 transporter (SLC7A5), which is crucial for the uptake of large neutral amino acids in cancer cells . Inhibition of LAT1 can disrupt cancer cell proliferation and enhance the efficacy of certain anticancer drugs.

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. Its structural similarity to neurotransmitters suggests it could interact with receptors in the central nervous system.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Antimicrobial Activity

A study highlighted its potential as an antimicrobial agent. The compound was evaluated against various bacterial strains and demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. It was found to enhance the efficacy of chemotherapeutic agents when used in combination therapies .

Case Studies

Case Study 1: LAT1 Inhibition

In a recent study focusing on LAT1 inhibitors for cancer therapy, this compound was identified as a promising candidate. The study reported that it effectively reduced the uptake of essential amino acids in cancer cells, leading to decreased cell proliferation and increased sensitivity to existing anticancer drugs .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial properties of this compound against multidrug-resistant strains. Results indicated that it exhibited potent antibacterial activity comparable to established antibiotics . This positions it as a potential lead compound for developing new antimicrobial therapies.

Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral amino acid derivative | Antimicrobial, anticancer |

| (R)-2-Aminonaphthalene | Non-chiral analog | Limited biological activity |

| Naphthalene-2-carboxylic acid | Carboxylic acid without amino | Minimal biological activity |

| Tetrahydronaphthalene derivatives | Partially reduced naphthalene | Varies depending on functionalization |

Future Directions

The unique structure and promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on cellular pathways.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for both anticancer and antimicrobial applications.

- Synthetic Modifications : Exploring structural modifications to enhance its biological activity and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is synthesized via asymmetric hydrogenation or chiral resolution. For enantiomeric purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) is recommended, using mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid. Retention times and elution order should be validated against a racemic mixture . Confirmation via polarimetry ([α]D) and comparison to literature optical rotation values is critical .

Q. How can the structural identity of this compound be confirmed spectroscopically?

- Methodological Answer :

- 1H/13C NMR : Key signals include the amine proton (δ 1.5–2.0 ppm, broad) and the carboxylate carbon (δ ~175 ppm). The tetralin ring system shows aromatic protons at δ 6.8–7.4 ppm and aliphatic protons at δ 1.8–3.0 ppm .

- IR Spectroscopy : Confirm the presence of -NH2 (~3350 cm⁻¹) and -COOH (~1700 cm⁻¹) groups.

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+ at m/z 192.1024 (C11H14NO2+) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water (estimated <1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤10 mM) and dilute in aqueous buffers, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity. Precipitation studies at pH 4–8 are advised to assess stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., aminopeptidases). The carboxylate and amine groups often form hydrogen bonds with catalytic residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence (>70% simulation time) .

- QM/MM : Calculate binding energies at the B3LYP/6-31G* level to refine interaction predictions .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-311+G(d,p)). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks. The carboxylate group typically forms intermolecular bonds with amine groups in the crystal lattice .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Profiling : Conduct stability assays in buffers (pH 2–9) at 37°C. LC-MS monitoring over 24 hours identifies degradation products (e.g., decarboxylation or oxidation).

- Prodrug Design : Protect the carboxylate as an ester (e.g., ethyl ester) to enhance membrane permeability. Hydrolytic activation in serum can be quantified via esterase activity assays .

Q. How does stereochemical configuration impact biological activity?

- Methodological Answer :

- Enantiomer Comparison : Synthesize both (S) and (R) enantiomers and test in vitro (e.g., enzyme inhibition assays). For aminopeptidase targets, (S)-enantiomers often show 10–100x higher activity due to spatial complementarity .

- SAR Studies : Modify substituents on the tetralin ring (e.g., methyl or hydroxyl groups) and assess activity changes. Hydrophobic substituents at C-5/C-6 may enhance binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。